7-(4-Chloro-benzyl)-8-(4-chloro-benzylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyl groups can be reduced to benzyl groups under specific conditions.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The presence of both 4-chlorobenzyl and sulfanyl groups in 7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione makes it unique compared to other similar compounds. This dual substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18Cl2N4O2S |
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Molecular Weight |
461.4 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18Cl2N4O2S/c1-25-18-17(19(28)26(2)21(25)29)27(11-13-3-7-15(22)8-4-13)20(24-18)30-12-14-5-9-16(23)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
ABBUCNWFUMGSHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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